![molecular formula C14H16N4O B7529923 N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide, also known as GNE-7915, is a novel small molecule inhibitor of the enzyme acetyl-CoA carboxylase (ACC). ACC is a key enzyme in fatty acid synthesis and is known to be overexpressed in several types of cancer. GNE-7915 has shown promising results in preclinical studies as a potential anti-cancer agent.
作用機序
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide is a potent inhibitor of ACC, which is a key enzyme in fatty acid synthesis. Inhibition of ACC leads to a decrease in the production of fatty acids, which are essential for cancer cell growth and survival. N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer therapy.
Biochemical and Physiological Effects
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has been shown to have a selective inhibitory effect on ACC, with minimal effects on other enzymes involved in lipid metabolism. This selectivity is important for minimizing off-target effects and reducing toxicity. N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
実験室実験の利点と制限
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Its selectivity for ACC makes it a useful tool for studying the role of ACC in cancer cell growth and metabolism. However, N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide. One direction is to further investigate its efficacy in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is to explore its potential as a therapeutic agent for other diseases, such as metabolic disorders and cardiovascular disease. Additionally, the development of more potent and selective ACC inhibitors based on the structure of N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide could lead to the discovery of novel anti-cancer agents.
合成法
The synthesis of N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide involves several steps, including the preparation of the starting materials and the formation of the final product. The synthesis is a multistep process that requires expertise in organic chemistry. The detailed synthesis method of N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide is beyond the scope of this paper, but it is important to note that the synthesis has been optimized to produce a high yield of pure product.
科学的研究の応用
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. In these studies, N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. These results suggest that N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide has the potential to be used in combination with other anti-cancer agents to improve treatment outcomes.
特性
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-10-15-8-9-18(10)13-12(6-3-7-16-13)17-14(19)11-4-2-5-11/h3,6-9,11H,2,4-5H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDTUDQWNUSUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=CC=N2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)
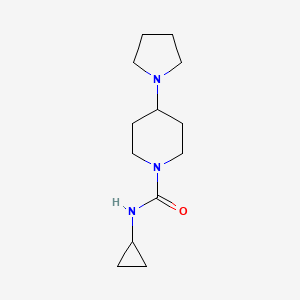
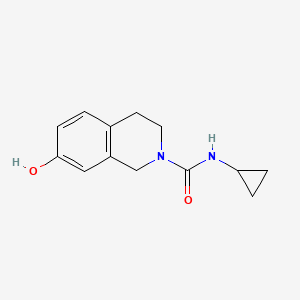
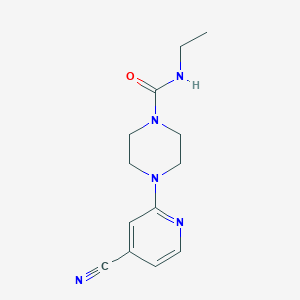
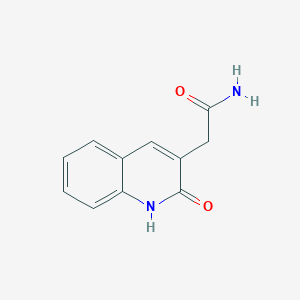
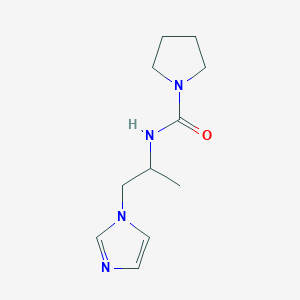
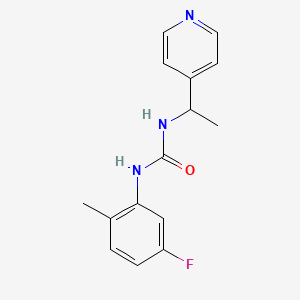

![N-[2-[(2-chloroacetyl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7529907.png)
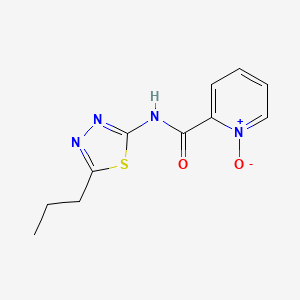
![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)
![1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529935.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7529943.png)
![4-chloro-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7529951.png)